N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-phenylethanediamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-bromoacetophenone to form an intermediate, which is then reacted with phenylethanediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide
- N-{2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N’-phenylethanediamide is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-phenyloxamide |
InChI |
InChI=1S/C20H20N4O2/c1-24-14-17(13-22-24)16-9-7-15(8-10-16)11-12-21-19(25)20(26)23-18-5-3-2-4-6-18/h2-10,13-14H,11-12H2,1H3,(H,21,25)(H,23,26) |
InChI Key |
RGEZHMSHFBRAMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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